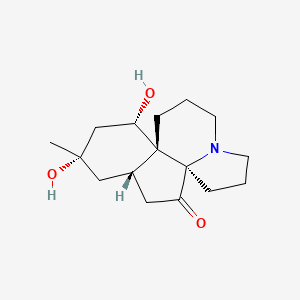
Serratine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Serratine is an azaspiro compound.
Wissenschaftliche Forschungsanwendungen
Medical Uses
Serratine demonstrates promising antimicrobial activity against various pathogens, including those responsible for hospital-acquired infections. Research indicates that Serratia marcescens, the species from which this compound is derived, can produce several bioactive compounds that contribute to its pathogenicity as well as its therapeutic potential.
- Case Study: A study highlighted the antimicrobial properties of this compound against Erwinia amylovora, the causative agent of fire blight in plants. The bacteriocin was shown to effectively inhibit the growth of this pathogen, suggesting its potential use in agricultural biocontrol .
Inhibition of Biofilm Formation
This compound has been investigated for its ability to disrupt biofilm formation, which is critical in treating chronic infections.
- Research Findings: In vitro studies have shown that this compound can reduce biofilm biomass of Pseudomonas aeruginosa and other clinically relevant pathogens, indicating its potential as an adjunct therapy in chronic wound infections .
Biological Control Agent
The use of this compound as a biological control agent in agriculture has been explored due to its effectiveness against plant pathogens.
- Data Table: Efficacy of this compound Against Plant Pathogens
| Pathogen | Mode of Action | Efficacy (%) |
|---|---|---|
| Erwinia amylovora | Inhibition of growth | 85% |
| Xanthomonas campestris | Disruption of biofilm | 75% |
| Fusarium spp. | Antifungal activity | 70% |
Enhancing Plant Growth
Research suggests that this compound may also promote plant growth by enhancing nutrient uptake and providing protection against pathogens.
- Case Study: Field trials indicated that plants treated with this compound exhibited improved growth parameters and higher yields compared to untreated controls, demonstrating its dual role as a growth enhancer and biopesticide .
Biotechnological Uses
This compound's properties have implications in biotechnology, particularly in developing natural preservatives and antimicrobial agents for food products.
Eigenschaften
CAS-Nummer |
15252-93-4 |
|---|---|
Molekularformel |
C16H25NO3 |
Molekulargewicht |
279.37 g/mol |
IUPAC-Name |
(1R,4S,6S,8S,9S)-6,8-dihydroxy-6-methyl-13-azatetracyclo[7.7.0.01,13.04,9]hexadecan-2-one |
InChI |
InChI=1S/C16H25NO3/c1-14(20)9-11-8-12(18)16-5-3-7-17(16)6-2-4-15(11,16)13(19)10-14/h11,13,19-20H,2-10H2,1H3/t11-,13+,14+,15-,16+/m1/s1 |
InChI-Schlüssel |
SWDKDXWGADMDSP-CHUNWDLHSA-N |
SMILES |
CC1(CC2CC(=O)C34C2(CCCN3CCC4)C(C1)O)O |
Isomerische SMILES |
C[C@@]1(C[C@H]2CC(=O)[C@@]34[C@@]2(CCCN3CCC4)[C@H](C1)O)O |
Kanonische SMILES |
CC1(CC2CC(=O)C34C2(CCCN3CCC4)C(C1)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















